molecular formula C13H20ClNO B2986275 2-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride CAS No. 1891125-08-8

2-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride

Cat. No.: B2986275
CAS No.: 1891125-08-8
M. Wt: 241.76
InChI Key: YXWLSMHNEYTUGK-UHFFFAOYSA-N
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Description

2-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their diverse pharmacological properties

Mechanism of Action

Target of Action

It is known to be used as a semi-flexible linker in protac (proteolysis targeting chimeras) development for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Mode of Action

The compound, being a semi-flexible linker in PROTAC development, plays a crucial role in the formation of a ternary complex between the target protein, the E3 ligase, and the PROTAC . The rigidity incorporated into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation .

Biochemical Pathways

The biochemical pathways affected by 2-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride are related to the targeted protein degradation process. The compound, as part of a PROTAC molecule, facilitates the recruitment of an E3 ligase to a specific target protein. This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .

Pharmacokinetics

The optimization of drug-like properties is one of the considerations in the development of protacs .

Result of Action

The result of the action of this compound is the degradation of the target protein. By facilitating the formation of a ternary complex between the target protein, the E3 ligase, and the PROTAC, it leads to the ubiquitination and subsequent degradation of the target protein .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include the presence of other molecules, pH, temperature, and the specific cellular environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride typically involves the following steps:

  • Bromination: The starting material, 4-(piperidin-4-yl)phenol, undergoes bromination to introduce a bromo group at the para position of the phenyl ring.

  • Nucleophilic Substitution: The bromo group is then substituted with an ethylene group through a nucleophilic substitution reaction.

  • Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups at the piperidine or phenyl rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Aldehydes, ketones, and carboxylic acids.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Various substituted piperidines and phenyl derivatives.

Scientific Research Applications

2-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride has several scientific research applications:

  • Chemistry: It is used as a semi-flexible linker in the development of PROTACs (proteolysis targeting chimeras) for targeted protein degradation.

  • Biology: The compound can be used in biological studies to investigate the effects of piperidine derivatives on cellular processes.

  • Industry: The compound can be utilized in the synthesis of various industrial chemicals and materials.

Comparison with Similar Compounds

  • 2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride

  • Piperidine derivatives used in drug discovery

  • Other 4-aryl piperidine compounds

Properties

IUPAC Name

2-(4-piperidin-4-ylphenyl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c15-10-7-11-1-3-12(4-2-11)13-5-8-14-9-6-13;/h1-4,13-15H,5-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWLSMHNEYTUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)CCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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